Product packaging for aclacinomycin S(Cat. No.:CAS No. 64431-69-2)

aclacinomycin S

Cat. No.: B1217112
CAS No.: 64431-69-2
M. Wt: 699.7 g/mol
InChI Key: DNZPQXXGAMXDHH-FCNQEGBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Anthracycline Class: Structural Features and Biological Significance

Anthracyclines are a class of chemotherapeutic drugs originally extracted from bacteria of the Streptomyces genus. mdpi.com Their chemical structure is defined by a tetracyclic aglycone (a non-sugar component) based on a 7,8,9,10-tetrahydro-5,12-naphthacenequinone framework, which is attached via a glycosidic bond to one or more sugar moieties. mdpi.comnih.gov It is the planar aromatic chromophore of the aglycone that allows these molecules to intercalate between the base pairs of DNA, a primary mechanism of their action. mdpi.com

The biological significance of anthracyclines lies in their potent antitumor activity. They are among the most effective anticancer treatments ever developed. mdpi.com Their primary mode of action involves interfering with DNA replication and transcription. This is achieved not only through DNA intercalation but, crucially, through the inhibition of topoisomerase II. By stabilizing the complex between the enzyme and DNA after the DNA strands have been broken, anthracyclines prevent the resealing of the DNA, leading to an accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis). mdpi.commedchemexpress.com

Historical Context of Aclacinomycin Discovery and Isolation from Microbial Sources

The aclacinomycin complex was first discovered and isolated in the 1970s from the fermentation broth of the soil bacterium Streptomyces galilaeus strain MA144-M1. nih.govdrugfuture.com Initial studies revealed that the microorganism produced a mixture of related antibiotic compounds. nih.gov The isolation process involved extracting the compounds from the culture broth and mycelium using organic solvents, followed by separation and purification techniques like silica (B1680970) gel chromatography. mdpi.comdrugfuture.com This process yielded several components, with the most abundant being designated aclacinomycin A and B. drugfuture.com In total, over a dozen distinct but structurally related yellow and red-colored compounds have been identified from these microbial sources. drugfuture.com

Aclacinomycin S within the Aclacinomycin Group: Significance for Academic Investigation

Within the complex mixture of compounds produced by S. galilaeus, aclacinomycins A, B, and Y are the most commonly referenced. mdpi.com Specific information regarding a compound explicitly named "this compound" is scarce in peer-reviewed literature, suggesting it is either a very minor component or an intermediate in the biosynthetic pathway.

Research into the biosynthesis of aclacinomycin A has identified several precursor molecules. The pathway is understood to proceed via stepwise glycosylation, starting from the aglycone aklavinone (B1666741). nih.gov One study identified an intermediate compound designated "MA144 S1" that is formed from the precursor aklavin (B1666540) and is subsequently converted into aclacinomycin A. nih.gov It is plausible that "this compound" refers to this or a similar biosynthetic intermediate.

The academic significance of studying such minor or intermediate compounds is substantial. By isolating and characterizing these analogues, researchers can gain crucial insights into the enzymatic steps of the biosynthetic pathway. nih.gov For example, the study of mutant strains of S. galilaeus that are blocked in the production of aclacinomycin A has led to the accumulation and identification of various intermediates, such as aclacinomycin T, which possesses only a single sugar residue. nih.gov The characterization of these molecules helps to assign functions to the genes within the aclacinomycin biosynthetic gene cluster. nih.govacs.org This knowledge is pivotal for the field of combinatorial biosynthesis, where genes from different pathways are mixed and matched to produce novel, non-natural anthracyclines with potentially improved therapeutic properties, such as higher efficacy or lower cardiotoxicity. mdpi.comnih.gov

Table 1: Selected Aclacinomycin Analogues

Compound Name Aglycone Sugar Moiety Composition Key Distinguishing Feature
Aclacinomycin A Aklavinone L-rhodosamine, 2-deoxy-L-fucose, L-cinerulose A The most common and clinically utilized form, featuring a trisaccharide chain. mdpi.comdrugfuture.com
Aclacinomycin B Aklavinone L-rhodosamine, 2-deoxy-L-fucose, L-amicetose Differs from Aclacinomycin A in the terminal sugar of the trisaccharide chain. drugfuture.com
Aclacinomycin T Aklavinone L-rhodosamine A biosynthetic intermediate containing only the first sugar attached to the aglycone. nih.govchemicalbook.com
Aclacinomycin X Aklavinone O-rhodosaminyl-deoxyfucosyl-rednosyl A novel analogue with a distinct terminal sugar, identified from S. galilaeus ATCC 31133. nih.gov

| Aclacinomycin Y | Aklavinone | L-rhodosamine, 2-deoxy-L-fucose, L-aculose | An oxidized derivative of Aclacinomycin A, part of the natural complex. mdpi.com |

Current Landscape and Future Directions in Aclacinomycin Research

Current research on aclacinomycins continues to explore their multifaceted mechanisms of action and seeks to overcome limitations such as drug resistance and toxicity. mdpi.com While the primary targets are topoisomerases, aclacinomycin A has also been shown to inhibit the 26S proteasome complex, suggesting a broader biological activity profile that warrants further investigation. medchemexpress.comsemanticscholar.org

A major frontier in aclacinomycin research is the application of synthetic biology and metabolic engineering. mdpi.com The low yield of these secondary metabolites from natural fermentation is a significant bottleneck for both research and production. mdpi.com By understanding the complete biosynthetic pathway and the function of key enzymes, such as glycosyltransferases and hydroxylases, scientists aim to engineer microbial strains for the overproduction of specific aclacinomycins. mdpi.comnih.gov Furthermore, this genetic knowledge enables the rational design and creation of novel analogues with potentially superior clinical profiles, such as increased antitumor activity and reduced cardiotoxicity, a significant side effect associated with many anthracyclines. mdpi.com The search for new anthracycline analogues with advantageous biological properties remains a critical goal for future cancer therapy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45NO13 B1217112 aclacinomycin S CAS No. 64431-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64431-69-2

Molecular Formula

C36H45NO13

Molecular Weight

699.7 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C36H45NO13/c1-7-36(45)14-23(49-24-12-20(37(4)5)34(16(3)48-24)50-25-13-22(39)30(40)15(2)47-25)27-18(29(36)35(44)46-6)11-19-28(33(27)43)32(42)26-17(31(19)41)9-8-10-21(26)38/h8-11,15-16,20,22-25,29-30,34,38-40,43,45H,7,12-14H2,1-6H3/t15-,16-,20-,22-,23-,24-,25-,29-,30+,34+,36+/m0/s1

InChI Key

DNZPQXXGAMXDHH-FCNQEGBTSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Other CAS No.

64431-69-2

Synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Aclacinomycins

Microbial Producers and Genetic Determinants

The production of aclacinomycins is predominantly associated with specific strains of soil-dwelling bacteria belonging to the genus Streptomyces. These microorganisms harbor the genetic blueprints necessary for the synthesis of the complex aclacinomycin structures.

The genes responsible for aclacinomycin biosynthesis are organized into a biosynthetic gene cluster (BGC). utupub.fi This clustering facilitates the coordinated expression of the enzymes required for the metabolic pathway. utupub.fi The aclacinomycin BGC in S. galilaeus contains genes for a type II polyketide synthase (PKS) system, which is responsible for assembling the core aglycone structure. mdpi.comnih.gov

Type II PKS systems involve a set of dissociable, iteratively used enzymes. mdpi.comnih.gov The minimal PKS required for polyketide assembly consists of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). mdpi.comnih.gov In the aclacinomycin cluster of S. galilaeus ATCC 31615, these minimal PKS components are encoded by the genes aknB (KSα), aknC (KSβ), and aknD (ACP). mdpi.comnih.gov

Beyond the minimal PKS, the gene cluster contains a suite of genes for post-PKS modifications and regulation. nih.govsecondarymetabolites.org This includes genes for ketoreductases (aknA), aromatases (aknE1), cyclases (aknH), methyltransferases (aknG), and oxygenases (aknX), all of which are crucial for converting the initial polyketide chain into the final tetracyclic aglycone. mdpi.comnih.gov The cluster also houses genes involved in the biosynthesis of the deoxysugar moieties and their attachment, such as glycosyltransferases (aknK, aknS), as well as regulatory genes (aknI, aknO) that control the expression of the entire pathway. mdpi.comnih.govnih.gov The organization of the aclacinomycin gene cluster has been partially elucidated and is available under GenBank accession numbers AF264025.1 and AF257324.2. nih.govsecondarymetabolites.orgsecondarymetabolites.org

Gene Protein Product Putative Function in Aclacinomycin Biosynthesis
aknBAknB (KSα)Ketosynthase I, part of the minimal PKS. mdpi.comnih.gov
aknCAknC (KSβ/CLF)Chain length factor, part of the minimal PKS. mdpi.comnih.gov
aknDAknD (ACP)Acyl carrier protein, part of the minimal PKS. mdpi.comnih.gov
aknAAknAPolyketide ketoreductase. nih.gov
aknE1AknE1Aromatase. nih.gov
aknGAknGAklanonic acid methyltransferase. mdpi.comnih.gov
aknHAknHAklanonic acid methyl ester cyclase. mdpi.comnih.gov
aknIAknIPathway-specific activator. mdpi.comnih.gov
aknKAknKGlycosyltransferase (L-2-deoxyfucosyltransferase). mdpi.comnih.govnih.gov
aknSAknSGlycosyltransferase. nih.govnih.gov
aknTAknTActivating protein for AknS. nih.govnih.gov
aknOxAknOxAclacinomycin oxidoreductase. mdpi.com

Core Biosynthetic Steps and Key Intermediates

The assembly of aclacinomycins is a stepwise process that begins with the formation of the polyketide backbone, followed by a series of modifications to create the aglycone, and culminates in the sequential attachment of sugar units.

The biosynthesis of the characteristic tetracyclic aglycone of aclacinomycins, aklavinone (B1666741), starts from simple metabolic precursors. mdpi.com The process is initiated by the type II PKS system, which uses one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. mdpi.comnih.gov The iterative Claisen condensation reactions catalyzed by the PKS result in a 21-carbon decaketide chain. mdpi.com

This nascent polyketide chain then undergoes a series of tailoring reactions, including cyclization and aromatization, to form the tetracyclic ring structure. mdpi.com Key enzymes such as ketoreductases, cyclases (AknH), and aromatases encoded within the gene cluster guide the folding of the polyketide intermediate. mdpi.comnih.gov The process involves the formation of aklaviketone, which is then converted to aklavinone by the reductase AknU. mdpi.com Aklavinone serves as the common precursor aglycone for the entire family of aclacinomycin antibiotics. mdpi.comnih.gov

The biological activity and specificity of aclacinomycins are significantly influenced by the nature and sequence of the sugar moieties attached to the aklavinone core. nih.gov The glycosylation process is a critical step in the biosynthesis, improving the solubility and stability of the aglycone. mdpi.com The biosynthesis of the required dTDP-deoxysugars is carried out by a set of enzymes encoded by genes like aknY, aknN, aknP, and aknQ. mdpi.comnih.gov

The assembly of the trisaccharide chain of aclacinomycin A proceeds in a stepwise manner. nih.gov The first sugar, L-rhodosamine, is attached to the C7-hydroxyl group of aklavinone. nih.gov This initial glycosylation is predicted to be catalyzed by the glycosyltransferase AknS, which requires an activating protein, AknT, for full activity. nih.gov The resulting monoglycosylated intermediate is known as aclacinomycin T. mdpi.comnih.gov

Following the initial glycosylation, the sugar chain is elongated by additional glycosyltransferases. The enzyme AknK, an L-2-deoxyfucosyltransferase, plays a crucial role in this stage. nih.govnih.gov AknK catalyzes the addition of the second sugar to the growing chain. nih.gov

Elucidation of Glycosylation Reactions and Sugar Attachment Sequences

Specificity for L-Deoxysugar Donors (e.g., TDP-L-rhodosamine, TDP-L-oliose)

The biological activity and structural diversity of aclacinomycins are heavily influenced by the glycosylation patterns of the aklavinone aglycone. This process is catalyzed by glycosyltransferases (GTs), enzymes that transfer sugar moieties from activated nucleotide sugar donors to an acceptor molecule. In aclacinomycin biosynthesis, these donors are typically L-deoxysugars.

The attachment of these sugars is a critical step, enhancing the solubility, stability, and pharmacological properties of the final compound. mdpi.com The glycosyltransferases involved in this pathway exhibit a high degree of specificity for their sugar donors, primarily utilizing TDP-L-rhodosamine and TDP-L-oliose. This specificity is a key determinant of the final structure of the aclacinomycin analogue produced. The sequential action of these enzymes, each recognizing a specific sugar donor and acceptor, allows for the precise assembly of the characteristic trisaccharide chain found in many aclacinomycins. nih.gov The recognition of the acceptor molecule by the glycosyltransferase typically involves a small number of monosaccharide units or other specific residues on the acceptor. nih.gov

Oxidative and Reductive Tailoring Modifications

Following the initial construction of the polyketide backbone and subsequent glycosylation, the aclacinomycin molecule undergoes a series of oxidative and reductive tailoring modifications. These reactions are crucial for converting precursor molecules into their final, biologically active forms. These modifications are primarily carried out by oxidoreductases and methylesterases, which fine-tune the structure of the molecule.

Function of Aclacinomycin Oxidoreductases (e.g., AknOx)

A key enzyme in the tailoring of the aclacinomycin sugar moiety is Aclacinomycin Oxidoreductase (AknOx). mdpi.com This secreted, FAD-dependent enzyme is remarkable for its ability to catalyze two consecutive oxidative steps at the terminal sugar residue. nih.gov

The primary functions of AknOx include:

Oxidation of Rhodinose (B1234984) to Cinerulose A: In the first step, AknOx oxidizes the C4'-hydroxyl group of the terminal rhodinose sugar to a keto group, converting it into cinerulose A. mdpi.comnih.gov This reaction transforms aclacinomycin N into aclacinomycin A. nih.gov

Desaturation to L-aculose: In the second step, AknOx catalyzes the abstraction of two hydrogen atoms from cinerulose A, creating a double bond between C2' and C3'. This converts the cinerulose A moiety into L-aculose, resulting in the formation of aclacinomycin Y. nih.gov

Structural and site-directed mutagenesis studies have revealed that AknOx possesses a dual active site. nih.gov Although both reactions occur within the same active site, they are catalyzed by different amino acid residues. Tyr-450 is responsible for the initial oxidation, while Tyr-378 facilitates the subsequent desaturation. nih.gov This dual functionality makes AknOx a unique and efficient enzyme in the biosynthetic pathway. nih.gov

Table 1: Catalytic Functions of Aclacinomycin Oxidoreductase (AknOx)
SubstrateProductReaction TypeCatalytic Residue
Aclacinomycin N (with terminal rhodinose)Aclacinomycin A (with terminal cinerulose A)C4'-OH OxidationTyr-450
Aclacinomycin A (with terminal cinerulose A)Aclacinomycin Y (with terminal L-aculose)C2'-C3' DesaturationTyr-378
Role of Aclacinomycin Methylesterases (e.g., RdmC)

Aclacinomycin methylesterase, exemplified by RdmC from Streptomyces purpurascens, is another critical tailoring enzyme. nih.govnih.gov Contrary to initial suggestions that it might remove the carbomethoxy group at the C-10 position, RdmC's primary role is the removal of a methoxy (B1213986) group. nih.gov

Specifically, RdmC functions as an aclacinomycin methyl esterase that catalyzes the removal of the methoxy group from the C-15 position of aclacinomycin T. This reaction yields 15-demethoxyaclacinomycin T. nih.gov Structural studies of RdmC show it has a common alpha/beta hydrolase fold and a catalytic triad (B1167595) of Ser102, His276, and Asp248. nih.govcapes.gov.br The enzyme's specificity appears to be dictated more by the shape of its hydrophobic binding pocket than by specific hydrogen bonds with the substrate. nih.gov

Derivation and Interconversion of Aclacinomycin S and Related Analogues (e.g., T, N, A, Y, X)

The various aclacinomycin analogues (S, T, N, A, Y, X) are biosynthetically related, arising from the step-wise modification of common precursors. The interconversions are largely driven by the tailoring enzymes described previously.

Aclacinomycin N serves as a key intermediate. The action of AknOx on the terminal rhodinose sugar of Aclacinomycin N leads to the formation of Aclacinomycin A (containing cinerulose A). nih.gov A further oxidation by the same enzyme, AknOx, converts Aclacinomycin A into Aclacinomycin Y (containing L-aculose). nih.gov The conversion of Aclacinomycin T involves the enzyme RdmC, which removes the C-15 methoxy group. nih.gov The production of different analogues can be influenced by the specific host strain and culture conditions, as seen in Streptomyces galilaeus ATCC 31615, which produces aclacinomycin A, while its mutant strain is an overproducer of aclacinomycin B. utupub.fi

Regulatory Mechanisms Governing Aclacinomycin Biosynthesis

The production of secondary metabolites like aclacinomycins in Streptomyces is a tightly controlled process, governed by a complex hierarchy of regulatory genes. nih.gov This regulation ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, often in response to environmental cues or nutrient limitation. utupub.fi

Transcriptional Control and Pathway-Specific Regulators

The expression of the aclacinomycin biosynthetic gene cluster is under the control of pathway-specific transcriptional regulators. These regulators bind to specific DNA sequences within the gene cluster to either activate or repress the transcription of the biosynthetic genes. utupub.finih.gov

Feedback Regulation and End-Product Inhibition

Feedback regulation is a common mechanism in microbial secondary metabolism where the final product of a biosynthetic pathway inhibits one or more of the enzymes involved in its own synthesis. This self-regulatory process allows the organism to control the expenditure of energy and resources by preventing the over-accumulation of the secondary metabolite.

While the general principle of end-product inhibition is recognized in aclacinomycin biosynthesis, specific studies detailing the inhibitory effects of this compound on its own biosynthetic pathway are not extensively documented in the available scientific literature. Research has more broadly addressed the feedback mechanisms related to the entire aclacinomycin complex. Strategies to mitigate this feedback inhibition in Streptomyces have been proposed, such as the overexpression of resistance genes, transporters, and efflux pumps to reduce the intracellular concentration of the antibiotic. nih.gov

Regulatory Mechanism Description Potential Mitigation Strategies
End-Product Inhibition The final antibiotic product inhibits the activity of one or more biosynthetic enzymes in its own pathway.Overexpression of efflux pumps, overexpression of resistance genes. nih.gov
Toxicity-Mediated Inhibition High concentrations of the produced antibiotic become toxic to the producer organism, halting growth and metabolism.Ribosome engineering, enhancement of cellular repair mechanisms. nih.gov

Signal Transduction Systems in Producer Organisms

The production of secondary metabolites like aclacinomycins in Streptomyces galilaeus is intricately controlled by a hierarchical network of signal transduction systems. These systems sense and respond to a variety of internal and external cues, such as nutrient availability, cell density (quorum sensing), and stress, to orchestrate the expression of the biosynthetic gene clusters.

Two-Component Systems (TCSs): Two-component signal transduction systems are a primary mechanism through which bacteria, including Streptomyces, regulate gene expression in response to environmental stimuli. nih.govmdpi.com A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The sensor kinase detects a specific signal, autophosphorylates, and then transfers the phosphoryl group to the response regulator. The phosphorylated response regulator, in turn, binds to DNA to either activate or repress the transcription of target genes. In Streptomyces, TCSs are known to influence metabolite production, virulence, and quorum sensing. nih.govmdpi.com While the specific TCSs that directly govern aclacinomycin biosynthesis are a subject of ongoing research, their involvement in the broader regulatory network is well-established. mdpi.comnih.gov

Pathway-Specific and Global Regulators: The aclacinomycin biosynthetic gene cluster in Streptomyces galilaeus contains several pathway-specific regulatory genes. These regulators directly control the transcription of the structural genes required for aclacinomycin synthesis. Key among these are members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, such as AknI and AknO. nih.gov The inactivation of AknO has been shown to block the production of aclacinomycin A. nih.gov These SARPs belong to the AfsR/DnrI/RedD family of regulators. nih.gov

In addition to pathway-specific regulators, global regulators respond to broader physiological signals and can influence multiple secondary metabolite pathways. Analysis of the regions flanking the aclacinomycin biosynthetic genes has identified other potential regulatory proteins, including those from the LuxR and TetR families. nih.gov These regulators are often involved in quorum sensing and responding to chemical signals in the environment, respectively.

Hormone-like Signaling Molecules: The production of many antibiotics in Streptomyces is triggered by small, diffusible signaling molecules, often referred to as autoregulators or microbial hormones. nih.gov These molecules, such as γ-butyrolactones (GBLs), are produced at low concentrations and can induce a coordinated onset of secondary metabolism and morphological differentiation within the bacterial population. nih.gov These signaling molecules typically bind to specific cytoplasmic receptor proteins, which are often transcriptional repressors. The binding of the signaling molecule releases the repression, allowing the expression of downstream regulatory and biosynthetic genes. While the direct role of a specific GBL in aclacinomycin regulation is still under investigation, this type of signaling is a hallmark of Streptomyces secondary metabolism.

Regulatory System Key Components Function in Streptomyces
Two-Component Systems (TCSs) Sensor Kinase, Response RegulatorSense environmental cues (e.g., nutrient levels) and regulate gene expression. mdpi.comnih.gov
SARP Family Regulators AknI, AknOPathway-specific activation of aclacinomycin biosynthetic genes. nih.gov
Other Transcriptional Regulators LuxR family, TetR familyPotential roles in quorum sensing and response to chemical signals. nih.govmdpi.com
Hormone-like Signaling γ-Butyrolactones (GBLs) and their receptorsCell-density dependent regulation of secondary metabolism. nih.gov

Molecular and Cellular Mechanisms of Action of Aclacinomycins

DNA Interaction and Topological Modulation

Aclacinomycins are known to bind directly to DNA, a process that is fundamental to their cytotoxic effects. This interaction alters the structure and function of the genetic material.

Aclacinomycin A interacts with DNA primarily through intercalation, where its planar aglycone moiety inserts between adjacent base pairs of the DNA double helix. nih.govnih.gov This noncovalent binding is evidenced by shifts in the visible absorption spectrum of the antibiotic and its effect on the thermal denaturation of DNA. nih.gov The length of the glycosidic side chain is a key determinant of DNA binding affinity. nih.gov

Studies using equilibrium dialysis have demonstrated that aclacinomycin A binds to native calf thymus DNA with an apparent association constant (K) of approximately 1.2 x 10⁶ M⁻¹, with one binding site occurring for about every six nucleotides. nih.gov Its affinity for heat-denatured, single-stranded DNA is significantly lower, with a binding constant of around 3.5 x 10⁴ M⁻¹, which supports the intercalative binding model into the double helix. nih.gov Further studies using a plasmid-drug system determined a binding constant (K) of 7.2 x 10⁴ M⁻¹ with approximately 4.0 base pairs per drug binding site. nih.gov Unlike some other anthracyclines that show a preference for GC-rich sequences, aclacinomycin A and its analogues demonstrate a preference for binding to AT sequences. nih.gov

Table 1: DNA Binding Parameters for Aclacinomycin A

DNA Type Method Binding Constant (K) Binding Site Size (nucleotides/base pairs)
Native Calf Thymus DNA Equilibrium Dialysis ~1.2 x 10⁶ M⁻¹ ~6
Heat-Denatured DNA Equilibrium Dialysis ~3.5 x 10⁴ M⁻¹ ~6

The intercalation of aclacinomycin A into the DNA duplex causes a change in the DNA's geometry. nih.gov By using topoisomerase I relaxation assays followed by gel electrophoresis, researchers have quantified this structural distortion. The binding of a single molecule of aclacinomycin A has been found to unwind the DNA double helix by an angle of approximately 8 ± 2 degrees. nih.gov This unwinding effect is a direct consequence of the physical insertion of the drug molecule between base pairs, which locally disrupts the helical structure and interferes with processes like DNA replication and transcription that rely on the precise topology of the DNA strand. nih.gov Topoisomerases are enzymes that normally manage these topological challenges by cleaving and re-ligating the DNA backbone; however, the presence of intercalating agents like aclacinomycin A complicates this process. nih.gov

Inhibition of DNA Topoisomerases

Aclacinomycin A is recognized for its significant influence on the activity of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during essential cellular processes like replication and transcription. nih.govapexbt.commdpi.com

The inhibitory action of aclacinomycin A differs between the two types of topoisomerases, embodying two distinct mechanisms: catalytic inhibition and enzyme poisoning. nih.govaacrjournals.org

Topoisomerase I - Enzyme Poisoning: In its interaction with topoisomerase I, aclacinomycin A functions as a "topoisomerase poison," similar to the action of camptothecin. nih.govaacrjournals.org It stabilizes the "cleavage complex," which is an intermediate stage in the enzyme's function where it has cut one of the DNA strands and remains covalently bound to it. nih.govnih.gov By stabilizing this complex, aclacinomycin A prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks which can be converted to lethal double-strand breaks during DNA replication. nih.govnih.gov This conversion of the enzyme into a DNA-damaging agent is the hallmark of a topoisomerase poison. nih.govnih.gov

Impact on Macromolecular Biosynthesis

The primary mechanism of aclacinomycin A's antitumor effect is the inhibition of nucleic acid synthesis, with a particular potency against RNA synthesis. medchemexpress.com This is a direct downstream consequence of its ability to intercalate into DNA and inhibit topoisomerases, thereby blocking the transcription process necessary for RNA production.

Beyond its effects on nucleic acids, aclacinomycin A also impacts protein degradation pathways. It has been identified as an inhibitor of the 20S proteasome, a key component of cellular protein degradation machinery. Specifically, aclacinomycin A selectively inhibits the chymotrypsin-like activity of the proteasome. semanticscholar.orgnih.gov It also inhibits the degradation of ubiquitinated proteins. semanticscholar.orgnih.gov This inhibition of proteasomal activity represents another significant aspect of its cellular mechanism, interfering with the normal turnover of proteins that regulate cell cycle and survival.

Inhibition of DNA Replication

Aclacinomycins are potent inhibitors of DNA replication, a critical process for proliferating cells. nih.gov This inhibition is achieved through several interconnected mechanisms. A primary mode of action is the physical insertion of the aclacinomycin molecule between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This distortion of the DNA structure creates a physical barrier that obstructs the progression of DNA polymerase and other components of the replication machinery.

Furthermore, aclacinomycins interfere with the function of topoisomerases, enzymes crucial for managing the topological stress of DNA during replication. nih.govnih.gov Specifically, they have been shown to inhibit topoisomerase II, an enzyme responsible for creating and resealing double-strand breaks in the DNA to resolve tangles and supercoils. nih.govnih.gov Unlike some other anticancer agents that trap the topoisomerase-DNA complex, aclarubicin (B47562) has been suggested to inhibit the enzyme before the DNA cleavage step. nih.gov This disruption of topoisomerase activity prevents the proper unwinding and separation of DNA strands, ultimately halting the replication fork. patsnap.comyoutube.com The inhibition of DNA replication initiation proteins has been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of this mechanism. nih.gov

Target Enzyme/ProcessMechanism of Inhibition by Aclacinomycin AConsequence
DNA Polymerase Steric hindrance due to DNA intercalation.Blockade of replication fork progression.
Topoisomerase II Inhibition of enzymatic activity, preventing the resolution of DNA supercoils. nih.govnih.govAccumulation of topological stress, leading to replication arrest.
DNA Template Intercalation and distortion of the double helix. nih.govImpaired access for replication machinery.

Suppression of RNA Synthesis (Transcription)

In addition to halting DNA replication, aclacinomycins are formidable suppressors of RNA synthesis, the process of transcribing genetic information from DNA to RNA. nih.govmedchemexpress.com This inhibitory effect is also linked to the intercalation of the drug into the DNA template. By altering the DNA's structure, aclacinomycin prevents RNA polymerase from binding to promoter regions and transcribing genes effectively. microbenotes.com

Notably, the synthesis of ribosomal RNA (rRNA) appears to be particularly sensitive to inhibition by aclacinomycin and other intercalating agents. microbenotes.com This heightened sensitivity may be due to the high density of RNA polymerase I molecules on actively transcribed ribosomal DNA genes; the binding of a single aclacinomycin molecule can create a roadblock that causes a pile-up of polymerases, thus amplifying the inhibitory effect. The suppression of rRNA synthesis has significant downstream consequences, as ribosomes are essential for protein synthesis and cell growth.

Type of RNASensitivity to Aclacinomycin AUnderlying Mechanism
Ribosomal RNA (rRNA) HighDisruption of RNA Polymerase I activity, potentially amplified by high transcriptional traffic on rDNA genes.
Messenger RNA (mRNA) Moderate to HighIntercalation into DNA template, blocking RNA Polymerase II transcription. microbenotes.com

Modulation of Protein Synthesis Pathways

Aclacinomycins also exert control over protein synthesis, though the mechanism appears to be indirect. Studies with aclacinomycin A have shown that it inhibits the incorporation of amino acids into newly synthesized proteins. invivochem.com However, this effect does not seem to stem from a direct inhibition of the ribosomal machinery itself. In cell-free systems, where the components for translation are provided, aclacinomycin A does not significantly impede protein synthesis. invivochem.com

Instead, the evidence points towards an effect on the cellular uptake of amino acids. Aclacinomycin A has been observed to inhibit the transport of amino acids across the plasma membrane. invivochem.com By limiting the intracellular pool of available amino acids, the building blocks of proteins, aclacinomycin indirectly slows down the rate of protein synthesis. This action may be related to interactions between the drug and the cell membrane. invivochem.com Additionally, some research suggests that aclacinomycin A may inhibit the 26S proteasome complex, which is involved in the degradation of ubiquitinated proteins, thereby influencing protein homeostasis. medchemexpress.comsemanticscholar.org

Induction of Cellular Responses

The cytotoxic effects of aclacinomycins are ultimately realized through the activation of specific cellular response pathways, leading to cell death and the modulation of the cellular environment.

Mechanisms of Programmed Cell Death Induction (Apoptosis) in in vitro Cellular Models

Aclacinomycins are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.govebi.ac.uk This is a key mechanism underlying their anticancer activity. One of the elucidated pathways involves the downregulation of inhibitor of apoptosis proteins (IAPs). Specifically, treatment with aclacinomycin has been shown to suppress the expression of cIAP-1 and cIAP-2. researchgate.net These proteins normally function to inhibit caspases, the key executioner enzymes of apoptosis. By reducing the levels of cIAP-1 and cIAP-2, aclacinomycin effectively releases the brakes on the apoptotic cascade, allowing it to proceed.

The induction of apoptosis by aclacinomycin is a concentration- and time-dependent process. nih.gov At lower concentrations, cells are more likely to enter early stages of apoptosis, while higher concentrations can lead to late-stage apoptosis or necrosis. nih.gov The activation of caspases, such as caspase-3, is a central event in the execution phase of apoptosis triggered by aclacinomycins. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A significant aspect of the cellular response to aclacinomycins is the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. nih.govnih.gov The production of ROS can lead to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. This can result in widespread damage to cellular components, including DNA, proteins, and lipids.

The generation of ROS by anthracyclines is thought to contribute to their cytotoxic effects. nih.gov Increased ROS levels can trigger or amplify apoptotic signaling pathways. For instance, ROS can lead to the opening of the mitochondrial permeability transition pore, releasing pro-apoptotic factors into the cytoplasm. While ROS production is a component of aclacinomycin's activity, the relationship between ROS generation and apoptosis can be complex and cell-type dependent. nih.gov

Cellular ResponseKey Molecular EventsConsequence
Apoptosis Induction Suppression of cIAP-1 and cIAP-2 expression. researchgate.netActivation of caspase cascade and programmed cell death.
ROS Generation Disruption of cellular redox balance. nih.govOxidative damage to macromolecules, contribution to apoptosis.

Modulation of Chromatin Structure and Histone Eviction

A fascinating and more recently discovered mechanism of action for anthracyclines, including aclarubicin, is their ability to remodel chromatin by inducing the eviction of histones. nih.govaacrjournals.org Histones are the proteins around which DNA is wound to form chromatin, and their presence and modification state are critical for regulating gene expression.

Aclarubicin has been shown to cause the removal of both core histones (H2A, H2B, H3, H4) and linker histone H1 from chromatin. aacrjournals.org This histone eviction is not random; it appears to be targeted to specific regions of the genome. Interestingly, there are differences between various anthracyclines in their preferred targets for histone eviction. For example, while some anthracyclines preferentially evict histones from actively transcribed regions, aclarubicin has been noted to also target regions of facultative heterochromatin, which are typically associated with repressed genes. researchgate.net

The loss of histones from chromatin has profound consequences. It can lead to a dysregulation of the epigenetic landscape and alter the transcriptional program of the cell. nih.gov The eviction of the histone variant H2AX, which is crucial for the DNA damage response, can impair the cell's ability to repair DNA breaks, further contributing to the drug's cytotoxicity. nih.gov This novel mechanism highlights a layer of complexity in the action of aclacinomycins beyond simple DNA intercalation and topoisomerase inhibition.

Histone-Related EffectSpecific Observation with AclarubicinFunctional Implication
Histone Eviction Eviction of both core and linker histones. aacrjournals.orgDisruption of chromatin structure and nucleosome organization.
Target Specificity Targets open chromatin and also facultative heterochromatin regions. nih.govresearchgate.netWidespread deregulation of gene expression.
H2AX Eviction Aclarubicin can evict the histone variant H2AX. nih.govAttenuation of the DNA damage response and repair.

Lack of Specific Research on Aclacinomycin S Hampers Detailed Mechanistic Analysis

Initial research into the molecular and cellular mechanisms of action of the chemical compound this compound reveals a significant gap in the scientific literature. Despite a thorough search for data pertaining specifically to this compound, no direct research findings were identified regarding its effects on proteasomal activity or its influence on cellular proliferation pathways. The available scientific and biomedical databases predominantly feature research on the closely related compound, aclacinomycin A (also known as Aclarubicin).

The aclacinomycin complex, from which different analogues are isolated, has been the subject of study; however, these investigations have primarily focused on aclacinomycin A and B. As a result, there is a notable absence of specific data to populate the requested sections on the molecular and cellular mechanisms of this compound.

Therefore, it is not possible to provide a detailed, evidence-based article on the effects of this compound on proteasomal activity and cellular proliferation pathways as per the requested outline. The scientific community has, to date, concentrated its efforts on other components of the aclacinomycin family, leaving the specific biological activities of this compound largely uncharacterized in the public domain.

To provide an article that is scientifically accurate and adheres strictly to the provided outline for "this compound," further original research dedicated to this specific compound would be required. Without such data, any attempt to describe its mechanisms of action would be speculative and fall outside the user's explicit instructions for a fact-based article.

Structure Activity Relationship Sar Studies of Aclacinomycins

Aglycone Moiety Modifications and Their Biological Implications

The aglycone portion of aclacinomycin, known as aklavinone (B1666741), is the tetracyclic quinone core that forms the backbone of the molecule. Modifications to this part of the structure can significantly alter the compound's biological properties.

The periphery of the aklavinone core presents several carbon positions where chemical modifications can be introduced. While comprehensive SAR data for every position is not always systematically available, studies on various derivatives have provided insights into the importance of certain substituents.

C-11 Position: The hydroxylation at the C-11 position has been shown to be a beneficial modification. For instance, the transfer of the dnrF gene, which encodes for aklavinone 11-hydroxylase, into Streptomyces galilaeus results in the production of 11-hydroxyaclacinomycin X. This modified compound demonstrates enhanced cytotoxicity against certain cancer cell lines, such as leukemia and melanoma, compared to its non-hydroxylated counterpart vulcanchem.com. This suggests that the introduction of a hydroxyl group at this position can positively influence the drug's anticancer potency.

The primary mechanism by which many anthracyclines, including aclacinomycins, exert their cytotoxic effects is through DNA intercalation. evitachem.compatsnap.com The aklavinone core is directly responsible for this activity. Its key structural feature is a flat, planar aromatic tetracyclic system. vulcanchem.com This planarity allows the molecule to slide between the stacked base pairs of the DNA double helix.

This insertion process, known as intercalation, leads to several consequences for the DNA structure and function:

Structural Distortion: The presence of the intercalated aklavinone core physically obstructs the DNA helix, causing it to unwind and lengthen. patsnap.com

Inhibition of DNA Processes: This structural distortion interferes with essential cellular processes that rely on the normal DNA conformation, such as DNA replication and transcription, ultimately inhibiting cancer cell proliferation. vulcanchem.comevitachem.compatsnap.com

Topoisomerase II Inhibition: Besides simple intercalation, the aklavinone core is also implicated in the inhibition of topoisomerase II, an enzyme critical for resolving DNA tangles during replication. vulcanchem.comevitachem.com By stabilizing the complex between DNA and topoisomerase II, it leads to the formation of double-stranded DNA breaks. acs.org

The therapeutic efficacy of these compounds is therefore fundamentally linked to the biochemical reactions of this dihydroxy-9,10-anthraquinone unit. researchgate.net

Mechanisms of Cellular Resistance to Aclacinomycins and Circumvention Strategies Non Clinical Focus

Efflux Pump-Mediated Resistance (e.g., ABC Transporters like AcrV, AcrW)

Efflux pump systems, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a significant role in cellular resistance to a wide array of antimicrobial and cytotoxic agents, including anthracyclines like aclacinomycin mcmaster.camicropspbgmu.ruoaepublish.comimrpress.com. These transporters actively pump the drug out of the cell, thereby reducing intracellular concentrations below effective levels mcmaster.camicropspbgmu.ruoaepublish.com. Studies on the biosynthesis of aclacinomycins in Streptomyces galilaeus have identified genes such as acrV and acrW at the end of the aclacinomycin biosynthetic gene cluster. AcrV is annotated as an ABC transporter ATP-binding component, and AcrW is a transmembrane protein, both of which are implicated in the transport machinery of the cell researchgate.netmdpi.com. While these specific transporters are found within the producing organism's genome, suggesting a role in self-resistance, similar ABC transporter mechanisms are known to confer resistance in other cellular contexts by extruding anthracycline compounds oaepublish.comimrpress.comuniroma1.it. Research into aclacinomycin A resistance has also indicated increased efflux as a contributing factor to reduced intracellular drug accumulation in resistant cell lines ebi.ac.uk.

Alterations in Target Enzyme Activity or Expression (e.g., Topoisomerases)

Aclacinomycins, including aclacinomycin A, are well-established inhibitors of DNA topoisomerases, enzymes critical for DNA replication, transcription, and repair mdpi.comebi.ac.uknih.govmdpi.commedchemexpress.comscbt.comnih.govplos.orgacs.org. Specifically, aclacinomycin A functions as a dual-action agent, acting as a topoisomerase II catalytic inhibitor and a topoisomerase I poison nih.gov. By stabilizing the topoisomerase-DNA cleavage complex, aclacinomycin A prevents the re-ligation of DNA strands, leading to DNA breaks and subsequent cell death mdpi.comnih.gov. Resistance can arise if cellular mechanisms alter the activity or expression levels of these target enzymes. For instance, mutations in topoisomerases could reduce their sensitivity to aclacinomycin binding, or altered expression levels might affect the drug's efficacy mdpi.com. The mechanism involves the reversible targeting of topoisomerase II, which represses its function and hampers DNA transcription and replication mdpi.comnih.gov.

Enzymatic Inactivation or Detoxification Pathways

Cells can develop resistance to antibiotics through enzymatic modification or detoxification of the drug. While specific pathways for the enzymatic inactivation of aclacinomycin S are not extensively detailed in the provided literature, related mechanisms are observed within the anthracycline biosynthesis and resistance contexts. For example, in the biosynthesis of aclacinomycin, the enzyme Aclacinomycin oxidoreductase (AknOx) catalyzes the modification of sugar residues, such as the oxidation of rhodinose (B1234984) to L-aculose mdpi.com. Such enzymatic modifications can alter the drug's structure, potentially reducing its efficacy or leading to its inactivation. Furthermore, general mechanisms of chemical modification are recognized as contributing to anthracycline resistance in producing organisms like Streptomyces uniroma1.it. Studies on aclacinomycin hydrochloride have also identified degradation products, such as 1-deoxypyrromycin and MA144 S1, which can form under specific environmental conditions like sunlight exposure or pH changes, representing a form of inactivation ebi.ac.uk.

Cellular Adaptations and Resistance Modulators

Role of Specific Protein Families in Resistance Development

Cellular adaptations can lead to resistance through various mechanisms, including alterations in membrane proteins and the expression of resistance modulators. Studies on aclacinomycin A-resistant cell lines have indicated changes in the activity of membrane-associated enzymes, such as alkaline phosphodiesterase and Na+-K+-ATPase. These alterations suggest modifications in plasma membrane transport systems, which could contribute to reduced drug uptake or increased efflux doi.org. Additionally, aclacinomycin itself has been suggested to act as a multi-drug resistance modulator, potentially inhibiting proteins involved in drug resistance mechanisms nih.gov. Sequestration of anthracyclines by specific cellular components is another proposed mechanism for resistance in producing bacteria uniroma1.it.

Induction of Metabolic Dormancy

Metabolic dormancy is recognized as a strategy employed by some bacteria, including anthracycline-producing Streptomyces, to confer resistance to the antibiotics they produce uniroma1.it. This state involves a reduction in cellular metabolic activity, which can limit the drug's ability to interact with its targets or be processed by cellular machinery. While specific studies detailing the induction of metabolic dormancy in response to this compound are not extensively provided in the reviewed literature, it represents a general adaptive mechanism that can contribute to survival in the presence of cytotoxic compounds.

Biochemical Assays for Enzyme Activity and Interaction Profiling

Topoisomerase Inhibition Assays

Aclacinomycin is a well-established inhibitor of topoisomerases , enzymes crucial for managing DNA topology during replication, transcription, and repair. Research has demonstrated that ACM targets both topoisomerase I (Topo I) and topoisomerase II (Topo II) researchgate.netresearchgate.netmedchemexpress.com. Specifically, ACM acts as a poison for Topo I, stabilizing the transient DNA breaks it creates researchgate.netresearchgate.net. For Topo II, ACM functions as a catalytic inhibitor, interfering with its DNA binding and cleavage activities, thereby inducing DNA strand breaks researchgate.netmedchemexpress.comnih.govmdpi.com. This dual inhibition of topoisomerases is a significant contributor to its antineoplastic activity, as it disrupts DNA replication and integrity, ultimately leading to cell death researchgate.netnih.govmdpi.com.

DNA Binding and Intercalation Studies

A fundamental aspect of aclacinomycin's mechanism involves its direct interaction with DNA. ACM is characterized as a DNA intercalating agent , where its planar tetracyclic chromophore inserts itself between DNA base pairs researchgate.netmdpi.comacs.orgnih.govpnas.org. This intercalation anchors the drug and positions its saccharide side chains within the DNA's minor groove acs.orgnih.gov. Studies utilizing techniques such as infrared linear dichroism have confirmed the intercalative binding of ACM to DNA oup.com. Furthermore, footprinting analyses suggest that ACM preferentially binds to guanine-rich sequences, such as 5'-GGT-3' acs.org. This interaction not only distorts the DNA helix but also contributes to the inhibition of DNA replication and repair processes, as well as the modulation of topoisomerase activity mdpi.com.

Enzyme Kinetics and Substrate Specificity Determination

While aclacinomycin is not typically studied as a substrate for enzymes, its impact on enzyme kinetics, particularly that of topoisomerases, is a critical area of research. Studies investigating the inhibition of topoisomerase II by ACM focus on how the drug affects the enzyme's catalytic cycle. ACM's mechanism involves interfering with DNA binding, cleavage, or ATP hydrolysis steps essential for Topo II function mdpi.com. Although specific kinetic parameters like Km or kcat for ACM's interaction with topoisomerases are not detailed in the provided snippets, the research confirms its role as an inhibitor that modulates the enzyme's activity. The structural features of ACM, particularly its sugar moieties, influence its DNA binding patterns, suggesting a role in determining its interaction with DNA and, consequently, its effect on enzyme function acs.org.

Omics Based Approaches for Understanding Cellular Responses

Transcriptomic Analysis (e.g., RNA-Seq) in Producer Strains and Treated Cells

Transcriptomic analysis, particularly using RNA sequencing (RNA-Seq), provides a comprehensive snapshot of gene expression levels within a cell or organism. This technique allows for the identification of genes that are upregulated or downregulated under specific conditions, offering insights into metabolic pathways, regulatory networks, and cellular responses.

In the context of this compound, transcriptomic studies can be applied in two primary ways:

In Producer Strains: For organisms like Streptomyces species that biosynthesize anthracyclines, RNA-Seq can be used to study the genetic basis of compound production. By comparing gene expression profiles between wild-type strains and genetically modified strains (e.g., overproducers or mutants with altered pathways), researchers can identify key genes and regulatory elements involved in the aclacinomycin biosynthetic gene cluster (BGC). For instance, studies on Streptomyces galilaeus ATCC 31615, a producer of aclacinomycin A and B, have utilized RNA-Seq to compare the transcriptomes of wild-type and mutant strains. These analyses aim to unravel the complex regulatory mechanisms governing the production of different aclacinomycin congeners and to identify targets for metabolic engineering to improve yields utupub.fi. Such studies reveal differential gene expression patterns across various growth stages, highlighting genes involved in metabolic processes, transport, and catalytic activities that are crucial for secondary metabolite production utupub.fi.

Table 1: Differentially Expressed Genes (DEGs) in Streptomyces galilaeus Strains During Aclacinomycin Production

Growth DayStrain Comparison (WT vs. MT)Number of Differentially Expressed Genes (DEGs)
Day 1Wild-Type vs. Mutant891
Day 2Wild-Type vs. Mutant1573
Day 3Wild-Type vs. Mutant1638
Day 4Wild-Type vs. Mutant1392

Note: This data reflects comparative transcriptomic analysis between a wild-type strain producing Aclacinomycin A and a mutant strain overproducing Aclacinomycin B, as reported in utupub.fi.

In Treated Cells: When applied to cells exposed to this compound, RNA-Seq can reveal how the compound perturbs cellular gene expression. This can help identify the molecular targets and pathways affected by the drug, contributing to the understanding of its mechanism of action. For example, transcriptomic analyses have been employed to study the effects of anthracyclines, including aclacinomycin, on various cell types, such as human cancer cell lines. These studies can identify genes involved in DNA replication, cell cycle regulation, apoptosis, and drug resistance that are modulated by the compound lexogen.comscispace.com. Such analyses can provide a systems-level view of the cellular response to anthracycline treatment, illuminating pathways that are activated or suppressed.

Proteomic Profiling of Aclacinomycin Interactions

Proteomic profiling aims to comprehensively identify and quantify the proteins present in a biological sample, providing insights into cellular functions, signaling pathways, and molecular interactions. In the context of this compound, proteomic studies can be used to identify direct protein targets, downstream effector proteins, and proteins involved in cellular responses or resistance mechanisms.

While specific published research detailing extensive proteomic profiling of this compound interactions is not widely available in the reviewed literature, the methodology itself is highly relevant for such investigations. General proteomic techniques, such as mass spectrometry-based approaches (e.g., quantitative proteomics, affinity purification coupled with mass spectrometry), can be employed to:

Identify Direct Protein Binders: By treating cells or cell lysates with this compound and then employing methods like affinity chromatography or chemical probes followed by mass spectrometry, researchers can identify proteins that directly bind to the compound. This is crucial for understanding how this compound exerts its effects at a molecular level nih.gov.

Analyze Changes in Protein Abundance and Post-Translational Modifications: Comparing the proteomes of cells treated with this compound versus control cells can reveal significant changes in the abundance of specific proteins or alterations in their post-translational modifications (e.g., phosphorylation, ubiquitination). These changes can indicate the activation or inhibition of specific cellular pathways in response to the drug mdpi.comsi.edu.

Map Protein-Protein Interaction Networks: Proteomics can also be used to map protein-protein interaction networks that are modulated by this compound. Understanding how the drug affects these networks can provide a deeper insight into its cellular impact and potential off-target effects.

The application of these proteomic strategies to this compound would provide a complementary dataset to transcriptomic studies, offering a more complete picture of the drug's molecular impact by focusing on the functional molecules within the cell.

Future Perspectives and Unanswered Research Questions in Aclacinomycin Studies

Discovery of Novel Aclacinomycin Analogues through Bioengineering and Synthetic Biology

The quest for new anthracycline analogues with improved efficacy and reduced cardiotoxicity is a major driver of current research. mdpi.comnih.gov Synthetic biology and bioengineering offer powerful tools to create novel aclacinomycin derivatives that are difficult to produce through traditional chemical synthesis. mdpi.commanchester.ac.uk These approaches involve the rational manipulation of the aclacinomycin biosynthetic gene cluster (BGC) to alter the final structure of the molecule.

One promising strategy is combinatorial biosynthesis , which involves expressing genes from different pathways together in a host organism. By integrating a four-enzyme-catalyzed hydroxy regioisomerization process into the aclacinomycin A biosynthetic pathway, researchers have successfully generated a series of "iso-aclacinomycins". acs.org Many of these new analogues exhibited a 1- to 5-fold improvement in antitumor activity, demonstrating the potential of this tailoring tool in drug discovery. acs.org

Another approach is precursor-directed biosynthesis and mutasynthesis . This involves feeding unnatural starter or extender units to a mutant strain that is blocked in the early stages of the biosynthetic pathway. nih.govnih.gov For instance, by engineering bimodular aromatic polyketide synthases (PKSs), researchers have prepared analogues of aklanonic acid, a key intermediate in aclacinomycin biosynthesis. nih.govnih.gov This technique allows for the introduction of novel chemical functionalities at the primer unit of the polyketide backbone, a site that is critical for biological activity. nih.gov

Heterologous expression of biosynthetic gene clusters in well-characterized host organisms, or "chassis" organisms, is also a key synthetic biology strategy. technologynetworks.com This allows for easier genetic manipulation and can lead to the production of novel compounds. Efficient genome editing methods, such as CRISPR-Cas9, are being adapted for use in a wider range of actinomycetes, which will accelerate the heterologous expression of secondary metabolite BGCs and the discovery of new aclacinomycin-related molecules. technologynetworks.com These engineered systems provide a platform to generate libraries of natural product analogues for screening against various diseases, including refractory cancers. technologynetworks.com

Table 1: Bioengineering Strategies for Novel Aclacinomycin Analogues

Strategy Description Example Outcome Reference
Combinatorial Biosynthesis Integrating enzymes from different pathways to modify the final product. Generation of iso-aclacinomycins with improved antitumor activity. acs.org
Precursor-Directed Mutasynthesis Feeding unnatural starter units to engineered PKSs in a mutant host. Production of isobutyryl-primed analogues of aklanonic acid, a key precursor. nih.gov
Heterologous Expression Transferring the entire biosynthetic gene cluster to a new, easily manipulated host organism. Production of new ravidomycin analogues (related anthracycline) in Streptomyces lividans. researchgate.net
Genome Mining & Pathway Refactoring Identifying novel BGCs from various organisms and re-engineering them in a suitable host. Generation of previously unreported diketopiperazine analogues with potential therapeutic properties. technologynetworks.com

Deeper Characterization of Unidentified Biosynthetic Genes and Enzymes

Although the biosynthetic pathway of aclacinomycin A has been extensively studied, the precise functions of several genes and enzymes within the cluster remain unelucidated. nih.govresearchgate.net The aclacinomycin BGC in S. galilaeus contains genes for the type II polyketide synthase (PKS) that assembles the aklavinone (B1666741) aglycone, as well as genes for the biosynthesis and attachment of the three deoxy-sugar moieties: L-rhodosamine, 2-deoxyfucose, and L-cinerulose A. nih.gov However, a complete, unambiguous functional assignment for every open reading frame (ORF) is still pending.

Sequence analysis has identified a total of 12 genes likely involved in the biosynthesis of the aklavinone core and many others involved in sugar biosynthesis and tailoring steps. nih.gov While the roles of core PKS genes (aknB, aknC, aknD) and some tailoring enzymes are well-established, the functions of other genes are only putative, based on homology to genes in other anthracycline pathways. nih.govnih.gov For example, regulatory genes such as aknO and aknI have been identified as belonging to the SARP family of regulators, but the full extent of the complex regulatory network governing aclacinomycin production requires more in-depth study. nih.gov AntiSMASH analysis has suggested the presence of other regulators, like those from the LuxR and TetR families, adjacent to the BGC, but their specific roles are unknown. mdpi.comnih.gov

Future research must focus on the biochemical characterization of these unassigned proteins. This involves gene knockout experiments, heterologous expression of individual genes, and in vitro enzymatic assays to determine substrate specificity and catalytic activity. researchgate.netubc.ca Uncovering the functions of these unknown enzymes could reveal novel catalytic mechanisms and provide new tools for the bioengineering of aclacinomycin analogues. researchgate.net For instance, identifying and characterizing novel glycosyltransferases or tailoring enzymes could allow for the attachment of different sugar moieties or the modification of the aglycone in new ways.

Table 2: Selected Genes in the Aclacinomycin Biosynthetic Cluster with Known and Putative Functions

Gene Proposed Function Status Reference
AknB Polyketide synthase (KSα) Identified nih.gov
AknC Chain length factor (KSβ) Identified nih.gov
AknD Acyl carrier protein (ACP) Identified nih.gov
AknS Glycosyltransferase Identified nih.gov
AknT Oxidoreductase-like protein, assists AknS Identified nih.gov
AknOx Aclacinomycin oxidoreductase Identified nih.gov
AknY Glucose-1-phosphate thymidylyltransferase Putative nih.gov
AknR dTDP-Glucose 4,6-dehydratase Putative nih.gov
AknO SARP-family regulatory protein Identified nih.gov
AknI SARP-family regulatory protein Identified nih.gov

Comprehensive Understanding of Resistance Mechanisms at the Systems Level

The development of resistance is a significant challenge for all antibiotics, including antitumor agents like aclacinomycin. nih.gov Resistance can arise in the producing organism, Streptomyces, to avoid self-toxicity, and more critically, in cancer cells, which limits clinical efficacy. utupub.finih.gov A comprehensive, systems-level understanding of these resistance mechanisms is crucial for developing strategies to overcome them.

In cancer cells, resistance to anthracyclines is often multifactorial. Studies on resistant mouse lymphoblastoma cells have shown that resistance to aclacinomycin A may be due to decreased drug uptake and increased efflux of the antibiotic. nih.gov This is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Furthermore, aclacinomycin-resistant cells often exhibit cross-resistance to a wide range of other structurally diverse anticancer drugs. nih.gov

A systems biology approach, which integrates genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to aclacinomycin and the mechanisms of resistance. uni-wuerzburg.demdpi.com For example, differential gene expression analysis using RNA-Seq of S. galilaeus strains that overproduce different aclacinomycin isoforms has revealed significant changes in metabolic pathways, including carbohydrate transport and catalytic activities. utupub.fi Such studies can identify not only the primary resistance genes (e.g., efflux pumps) but also the broader regulatory networks and metabolic shifts that contribute to a resistant phenotype. utupub.fimdpi.com Understanding these complex interactions can help identify novel targets for drugs that could be used in combination with aclacinomycin to re-sensitize resistant tumors.

Development of Innovative Methodologies for Studying Aclacinomycin-Biomolecule Interactions

The primary mechanism of action for aclacinomycin involves its interaction with DNA and the inhibition of topoisomerase enzymes. ecnu.edu.cnmedchemexpress.com Elucidating the precise nature of these interactions at a molecular level is key to designing more effective drugs. While classical methods have provided valuable insights, innovative methodologies are needed for a more dynamic and detailed picture.

Traditional techniques used to study these interactions include:

Spectrophotometry (UV-Vis and Fluorescence): These methods have demonstrated that aclacinomycin A intercalates into the DNA double helix. ecnu.edu.cnecnu.edu.cn

Circular Dichroism: This technique helps to understand the conformational changes in DNA upon drug binding. ecnu.edu.cnecnu.edu.cn

Differential Scanning Calorimetry (DSC): DSC studies on plasmid DNA have shown that aclacinomycin A binding stabilizes the DNA helix, shifting its melting temperature. These studies also suggest a preferential interaction with 5'-CG-3' sequences. nih.gov

Electrochemistry: Methods like differential pulse voltammetry have been used to investigate the binding affinity of aclacinomycin for DNA. ecnu.edu.cnecnu.edu.cn

More advanced and innovative techniques are now being applied to study anthracycline-biomolecule interactions. Surface-Enhanced Raman Spectroscopy (SERS) and its Fourier-transform variant (FT-SERS) offer enhanced sensitivity and structural information about the drug-DNA complex, helping to identify which parts of the drug molecule are involved in the intercalation process. ijcce.ac.irsemanticscholar.org

Beyond DNA, aclacinomycin also interacts with proteins. It has been shown to be a non-peptidic inhibitor of the 20S proteasome, selectively affecting its chymotrypsin-like activity. nih.gov Studying such protein-drug interactions requires a different set of tools. Future research could employ techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) , cryo-electron microscopy (cryo-EM) , or computational molecular docking and simulation to provide high-resolution structural and dynamic information about how aclacinomycin binds to protein targets like topoisomerase or the proteasome. These innovative methodologies will be instrumental in building a complete molecular picture of aclacinomycin's activity within the cell.

Table 3: Methodologies for Studying Aclacinomycin-Biomolecule Interactions

Methodology Principle Information Gained Target Biomolecule Reference
UV-Vis & Fluorescence Spectroscopy Measures changes in light absorption and emission upon binding. Binding mode (intercalation), binding constants. DNA ecnu.edu.cnecnu.edu.cn
Differential Scanning Calorimetry (DSC) Measures the heat required to melt DNA as a function of temperature. Stabilization of DNA helix, potential sequence preference. DNA nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational spectroscopy of molecules adsorbed on a rough metal surface. Structural details of the drug-DNA complex, identification of interacting moieties. DNA ijcce.ac.irsemanticscholar.org
Enzyme Inhibition Assays Measures the effect of the drug on the catalytic activity of an enzyme. Inhibition constants (IC50), selectivity for specific enzymatic activities. Proteins (e.g., Proteasome) nih.gov

Q & A

Q. What are the key structural and biosynthetic features distinguishing aclacinomycin S from other aclacinomycins?

this compound is characterized by its unique deoxyhexose sugar moieties, which differentiate it from analogs like aclacinomycin A. Methodologically, structural elucidation involves high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to map sugar substitutions. Comparative biosynthetic studies require analyzing gene clusters (e.g., akn genes in Streptomyces galilaeus) responsible for deoxyhexose synthesis, particularly mutations in aknQ, aknY, and aknP that alter sugar attachment .

Q. How can researchers validate the purity and identity of this compound in experimental samples?

Use orthogonal analytical techniques:

  • Chromatography : HPLC with UV/Vis detection (λ = 230–260 nm for anthracyclines).
  • Spectroscopy : Compare NMR spectra (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} shifts) to published data.
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
    For novel derivatives, ensure compliance with guidelines for new compound characterization, including elemental analysis and X-ray crystallography if applicable .

Q. What experimental models are suitable for studying this compound’s biological activity?

  • In vitro : Cytotoxicity assays (e.g., IC50_{50} determination in cancer cell lines like HL-60 or MCF-7).
  • In vivo : Xenograft models for antitumor efficacy.
  • Mechanistic studies : DNA intercalation assays or topoisomerase inhibition tests.
    Always include positive controls (e.g., doxorubicin) and validate results across multiple biological replicates .

Advanced Research Questions

Q. How can contradictory data on this compound’s sugar moiety configurations be resolved?

Contradictions often arise from differences in biosynthetic pathways or analytical methods. To address this:

  • Genetic analysis : Sequence akn genes in mutant strains (e.g., S. galilaeus H038, H063) to link mutations to sugar profiles .
  • Comparative metabolomics : Use LC-MS/MS to profile sugar intermediates in wild-type vs. mutant strains.
  • Structural re-evaluation : Apply advanced NMR techniques (e.g., NOESY for stereochemistry) .

Q. What strategies optimize combinatorial biosynthesis for novel aclacinomycin derivatives?

  • Gene knockout/complementation : Use mutants (e.g., H054, H065) to disrupt specific sugar pathways and introduce heterologous glycosyltransferases.
  • Precursor feeding : Supplement cultures with modified sugars to bypass blocked pathways.
  • Bioinformatics : Predict enzyme-substrate compatibility using tools like BLASTp and molecular docking .

Q. How should researchers design experiments to address conflicting reports on this compound’s mechanism of action?

  • Hypothesis-driven assays : Compare DNA damage (Comet assay) vs. epigenetic modulation (histone acetylation assays).
  • Omics integration : Perform transcriptomics/proteomics to identify differentially expressed pathways.
  • Dose-response studies : Test sub-cytotoxic concentrations to isolate secondary mechanisms .

Methodological Challenges

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

  • Strain validation : Authenticate S. galilaeus strains via 16S rRNA sequencing.
  • Protocol standardization : Publish detailed fermentation conditions (pH, temperature, media) and extraction protocols.
  • Data transparency : Share raw NMR/MS files in public repositories (e.g., MetaboLights) .

Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit IC50_{50} values using four-parameter logistic models.
  • Error analysis : Report confidence intervals and use ANOVA for multi-group comparisons.
  • Power calculations : Predefine sample sizes to ensure statistical robustness .

Data Interpretation and Validation

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic factors : Measure plasma stability and tissue distribution (e.g., LC-MS/MS).
  • Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells.
  • Meta-analysis : Compare results with structurally similar anthracyclines .

Q. What criteria validate the assignment of a novel aclacinomycin derivative?

  • Minimum evidence : HR-MS, 2D NMR, and X-ray/data deposition in Cambridge Structural Database.
  • Biosynthetic plausibility : Align structural features with known enzymatic capabilities of the producing strain.
  • Biological validation : Confirm activity in at least two independent assays .

Emerging Research Directions

Q. How can CRISPR/Cas9 be applied to engineer this compound-producing strains?

  • Targeted gene editing : Knock out competing pathways (e.g., aklavinone shunt genes).
  • Multiplex editing : Simultaneously modify multiple akn genes to redirect biosynthesis.
  • Safety : Include antibiotic resistance markers and validate off-target effects via whole-genome sequencing .

Q. What role do computational tools play in predicting this compound’s interactions with biological targets?

  • Molecular dynamics : Simulate DNA intercalation or protein binding (e.g., topoisomerase II).
  • QSAR models : Corlate structural features (e.g., sugar substitutions) with cytotoxicity.
  • Database mining : Use PubChem or ChEMBL to identify analogs with known mechanisms .

Tables

Q. Table 1. Key Mutations in S. galilaeus Affecting this compound Biosynthesis

Mutant StrainAffected GeneEnzyme FunctionPhenotypic Outcome
H038aknQdTDP-hexose 3-ketoreductaseLoss of 2-deoxyfucose and rhodinose
H063aknYdTDP-glucose synthaseNo sugar attachment
H075aknPdTDP-hexose 3-dehydrataseTruncated rhodinose synthesis
Source: Adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
aclacinomycin S
Reactant of Route 2
aclacinomycin S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.